Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1932494-74-0) is a chiral bicyclic amine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.31 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and molecular glue degraders . The compound features a stereochemically defined 8-azabicyclo[3.2.1]octane core with a primary amine at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. Its high purity (≥97%) and stability make it a preferred building block for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategies
Reductive amination of the 3-oxo intermediate offers a direct route to the target amine. Sodium cyanoborohydride (NaCNBH₃) in ethanol with acetic acid selectively reduces imine intermediates formed in situ. For example, treatment of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with ammonium acetate and NaCNBH₃ at 40°C yields the 2-amino derivative. However, this method produces racemic mixtures, requiring chiral chromatography to isolate the (1S,2R,5S) enantiomer.
Enzymatic Resolution
Lipase-mediated resolution has been explored to achieve enantiopure products. Pseudomonas fluorescens lipase (PFL) catalyzes the kinetic resolution of racemic tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate esters, favoring the (1S,2R,5S) configuration with an enantiomeric excess (ee) >99%. This approach, while efficient, demands specialized biocatalysts and optimized reaction conditions.
Cyclization and Ring-Closing Methodologies
Constructing the bicyclic framework often precedes functionalization. A novel route starts with norbornene β-amino acids, which undergo diastereoselective dihydroxylation using OsO₄ and N-methylmorpholine-N-oxide (NMO). Subsequent NaIO₄-mediated oxidative cleavage and reductive cyclization with NaCNBH₃ yield the 3-azabicyclo[3.2.1]octane skeleton. For instance, ethyl diexo-(1R*,5R*,6S*,7R*)-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate is synthesized in 36% yield over two steps.
Optimization of Reaction Conditions
Table 1: Comparative Yields and Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 6 h, 25°C | 98 | >99% (HPLC) |
| Triflation | LiHMDS, Tf₂NPh, THF, -78°C to 25°C, 16 h | 95 | 97% (NMR) |
| Reductive Amination | NH₄OAc, NaCNBH₃, EtOH, 40°C, 3 h | 82 | 90% (ee) |
| Enzymatic Resolution | PFL, vinyl acetate, pH 7.0, 30°C, 24 h | 45 | >99% (ee) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Scientific Research Applications
Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Takeaways
Functional Group Impact: Amino groups enhance basicity and hydrogen-bonding capacity, while ketones or hydroxyls modulate polarity and reactivity.
Stereochemical Precision : The (1S,2R,5S) configuration is critical for target engagement in kinase-related applications.
Synthetic Flexibility : The scaffold accommodates diverse substituents, enabling tailored physicochemical and pharmacological properties.
Biological Activity
Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This compound belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, which is crucial for its solubility and interaction with biological targets.
Research indicates that compounds with similar bicyclic structures often exhibit significant biological effects, including analgesic and anti-inflammatory properties. The unique stereochemistry at the nitrogen and carbon centers plays a critical role in these activities, influencing receptor binding and enzyme interactions.
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to various receptors and enzymes. The results suggest that modifications in the structure can enhance or diminish biological activity, highlighting the importance of stereochemistry in drug design.
| Biological Target | Binding Affinity | Effect |
|---|---|---|
| Opioid Receptors | Moderate | Analgesic |
| NMDA Receptors | High | Neuroprotective |
| Dopamine Receptors | Low | Minimal effect |
Analgesic Properties
In preclinical studies, compounds structurally related to this compound demonstrated significant analgesic effects in animal models. For instance, a study reported that administration of similar bicyclic compounds resulted in reduced pain responses comparable to established analgesics.
Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound in models of induced inflammation. Results showed a marked reduction in inflammatory markers and symptoms when administered prior to inflammatory stimuli.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler organic molecules. Researchers have explored various synthetic pathways to optimize yield and purity while maintaining biological activity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via reductive amination. For example, treatment of the bicyclic amine precursor with 2,4-dimethoxybenzaldehyde in a mixed solvent system (DCE:TFE) followed by sodium triacetoxyborohydride reduction yields the product . Key factors affecting yield include solvent polarity (DCE enhances imine formation), stoichiometry of the aldehyde (excess drives reaction completion), and reaction time (overnight stirring ensures full conversion). Purification via DCM/sodium bicarbonate partitioning removes acidic byproducts, achieving ~50% isolated yield . Alternative routes using tert-butyl carbamate derivatives (e.g., tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) report similar yields but require precise control of Boc protection/deprotection steps .
Q. How is the stereochemical configuration of this bicyclic amine validated during synthesis?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for resolving enantiomers. X-ray crystallography of intermediates (e.g., tert-butyl (1S,5S,6R)-6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) confirms absolute configuration . NMR analysis (e.g., NOESY) can distinguish axial vs. equatorial substituents on the bicyclo[3.2.1]octane scaffold, particularly for the 2-amino group .
Q. What are common derivatives of this compound, and how are they structurally modified for specific applications?
- Methodological Answer : Derivatives include hydroxylated (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate via enzymatic oxidation ), carboxamide (e.g., tert-butyl (1R,3r,5S)-3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate ), and spirocyclic analogs (e.g., tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate ). Modifications often involve nucleophilic substitution at the 2-amino group or functionalization of the bicyclic core via cross-coupling reactions.
Advanced Research Questions
Q. How does stereochemistry at the 2-amino position influence biological activity in molecular glue degraders or kinase inhibitors?
- Methodological Answer : The (1S,2R,5S) configuration is critical for binding to targets like NEK7 in cereblon-based degraders. Molecular docking studies show that the 2R-amino group forms hydrogen bonds with conserved residues in the target protein’s active site, while the 5S configuration ensures proper orientation of the bicyclic scaffold . Enantiomeric impurities (e.g., 1R,2S,5R) reduce binding affinity by >90%, as shown in comparative IC50 assays .
Q. Why do reported yields vary significantly across synthetic protocols (e.g., 50% vs. 98%)?
- Data Contradiction Analysis : Discrepancies arise from differences in purification methods (e.g., column chromatography vs. crystallization) and starting material quality. For instance, tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate synthesized via Scheme 4 () may contain residual Pd catalysts from coupling steps, reducing isolated yields to 50%. In contrast, enzymatic oxidation ( ) avoids metal contamination, achieving >80% yields. Scale-dependent solvent effects (e.g., TFE volatility) also contribute .
Q. What strategies optimize enantioselective synthesis of this compound for large-scale drug discovery?
- Methodological Answer : Biocatalytic approaches using engineered P450 enzymes (e.g., P450BM3 mutants) enable enantioselective hydroxylation of the bicyclic core with >90% e.e. . Asymmetric hydrogenation of imine intermediates (e.g., using Ru-BINAP catalysts) improves stereocontrol. Process optimization includes solvent screening (e.g., ethyl acetate/petroleum ether mixtures for crystallization) and in-line FTIR monitoring to track reaction progression .
Q. How do solvent and temperature affect the stability of this compound during storage?
- Experimental Design : Accelerated stability studies (40°C/75% RH) show decomposition via Boc group hydrolysis in polar solvents (e.g., DMSO). Non-polar solvents (hexane) or solid-state storage at 2–8°C under inert atmosphere extend shelf life >12 months . LC-MS analysis identifies degradation products (e.g., free amine), guiding formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
